2-(1H-inden-3-yl)ethan-1-amine
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Overview
Description
2-(1H-inden-3-yl)ethan-1-amine is an organic compound with the molecular formula C11H13N It is a derivative of indene, a bicyclic hydrocarbon, and features an ethanamine group attached to the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(1H-inden-3-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reduction of indene-3-carbonitrile using lithium tetrahydridoaluminate in ethoxyethane, followed by treatment with dilute acid . Another method involves the hydrogenation of indene-3-carboxylic acid to form the corresponding alcohol, which is then converted to the amine via reductive amination .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of indene derivatives under controlled conditions. This process often employs palladium or platinum catalysts to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-inden-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indene-3-carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the compound can yield indene-3-ethanol.
Substitution: The ethanamine group can undergo nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium tetrahydridoaluminate in ethoxyethane.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Oxidation: Indene-3-carboxylic acid.
Reduction: Indene-3-ethanol.
Substitution: Various substituted indene derivatives.
Scientific Research Applications
2-(1H-inden-3-yl)ethan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-inden-3-yl)ethan-1-amine involves its interaction with various molecular targets. The ethanamine group can form hydrogen bonds with biological molecules, influencing their activity. The indene ring structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function . These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1H-Indole-3-ethanamine: Similar in structure but contains an indole ring instead of an indene ring.
2-(1H-Inden-3-yl)ethanamine: A positional isomer with the ethanamine group attached at a different position on the indene ring.
1H-Indene-3-carboxylic acid: An oxidized form of 2-(1H-inden-3-yl)ethan-1-amine.
Uniqueness: this compound is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H13N |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-(3H-inden-1-yl)ethanamine |
InChI |
InChI=1S/C11H13N/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,6H,5,7-8,12H2 |
InChI Key |
HROPOWFHTDKPDU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)CCN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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